5-Acetylsalicylamide

Friedel-Crafts acylation Process chemistry Yield optimization

5-Acetylsalicylamide (5-acetyl-2-hydroxybenzamide, C₉H₉NO₃, MW 179.17) is a regiospecifically acylated salicylamide derivative bearing an acetyl substituent at the 5-position of the benzene ring. It is manufactured to a specification of ≥98% purity with a characteristic melting point of 220–222 °C and is a white to off-white crystalline solid [REFS-1, REFS-2].

Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
CAS No. 40187-51-7
Cat. No. B129783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetylsalicylamide
CAS40187-51-7
Synonyms5-Acetyl-2-hydroxybenzamide
Molecular FormulaC9H9NO3
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)O)C(=O)N
InChIInChI=1S/C9H9NO3/c1-5(11)6-2-3-8(12)7(4-6)9(10)13/h2-4,12H,1H3,(H2,10,13)
InChIKeyLWAQTCWTCCNHJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Acetylsalicylamide (CAS 40187-51-7): Sourcing the Preferred Labetalol Intermediate and Salicylamide-Derived Building Block


5-Acetylsalicylamide (5-acetyl-2-hydroxybenzamide, C₉H₉NO₃, MW 179.17) is a regiospecifically acylated salicylamide derivative bearing an acetyl substituent at the 5-position of the benzene ring . It is manufactured to a specification of ≥98% purity with a characteristic melting point of 220–222 °C and is a white to off-white crystalline solid [REFS-1, REFS-2]. Unlike its parent compound salicylamide, the 5-acetyl group confers distinct synthetic utility: it serves as the direct precursor to 5-bromoacetylsalicylamide (CAS 73866-23-6), the key intermediate in the industrial synthesis of the antihypertensive agent labetalol, and is employed as a reagent for constructing 4-aminopiperidine urea-based human β₃ adrenergic receptor agonists and phosphotyrosine peptidomimetic prodrugs [REFS-2, REFS-3, REFS-4].

1
Labetalol intermediate manufacturing
Regiospecific 5-acetyl precursor for industrial-scale synthesis
2
Medicinal chemistry building block
Supports beta-3 adrenoceptor agonist and phosphotyrosine mimetic programs
3
High-purity analytical standard
Suitable for HPLC assay development and pharmacopoeial method validation

Why Salicylamide or Aspirin Cannot Replace 5-Acetylsalicylamide in Labetalol and Beta-3 Agonist Syntheses


Salicylamide and acetylsalicylic acid (aspirin) are common salicylate-class analgesics, but they lack the regiospecific 5-acetyl substitution that defines 5-acetylsalicylamide as an indispensable pharmaceutical intermediate [1]. The 5-acetyl group is the exclusive site for subsequent α-bromination to yield 5-bromoacetylsalicylamide—the alkylating agent that condenses with N-benzyl-N-(1-methyl-3-phenylpropyl)amine in the convergent assembly of labetalol [2]. Salicylamide itself cannot undergo this chemoselective bromination at an unsubstituted 5-position, while aspirin (acetylsalicylic acid) bears an O-acetyl ester rather than the requisite C-5 acetyl ketone and lacks the primary amide needed for downstream amide-bond-forming steps. Similarly, 4-acetylsalicylamide or 3-acetylsalicylamide positional isomers produce different bromination products incompatible with the patented labetalol route [REFS-2, REFS-3]. For β₃ adrenergic receptor agonist programs, 5-acetylsalicylamide provides a specific 5-acetyl-2-hydroxybenzamide scaffold that is directly elaborated into 4-aminopiperidine ureas; generic salicylamide cannot replicate this pharmacophoric pattern without additional synthetic steps that introduce regiochemical ambiguity . The quantitative evidence below demonstrates precisely how these structural features translate into measurable differences in synthetic efficiency, product purity, and application specificity.

5-Acetylsalicylamide (Target)
Common Salicylates (Cannot Substitute)
5-Acetyl ketone enables regiospecific alpha-bromination
Salicylamide lacks the 5-acetyl handle; aspirin has an O-acetyl ester, not a C-5 ketone
Primary amide essential for downstream urea and peptide coupling
Aspirin lacks the primary amide required for amide-bond-forming steps
Exclusive 5-substitution avoids regioisomeric impurities
3- or 4-acetyl positional isomers produce incompatible bromoketones and scaffolds

Quantitative Differentiation Evidence for 5-Acetylsalicylamide (CAS 40187-51-7) Versus Closest Analogs


Synthetic Yield: NaCl-AlCl₃ Molten Salt Method (92.2%) Outperforms Ionic Liquid and Traditional Solvent-Based Routes

The NaCl-AlCl₃ low-melting-point mixed molten salt system reported in patent CN104557604B delivers a 5-acetylsalicylamide yield of 92.2% with purity ≥98.1%, significantly exceeding the 73.1% yield obtained with triethylammonium chloroaluminate ionic liquid as dual catalyst and solvent [REFS-1, REFS-2]. This molten salt method also surpasses the 81.3% yield achieved with [BMIM]Cl-2AlCl₃ and the 89.2% yield with [BPy]-2AlCl₃ ionic liquid systems, while eliminating the need for toxic nitrobenzene solvent required in traditional AlCl₃-catalysed Friedel-Crafts protocols [REFS-1, REFS-3, REFS-4].

Synthetic yield
Cross-study comparable
92.2%
NaCl-AlCl3 molten salt, 140 °C, 0.5 h
Reported top yield in tested set
Surpasses ionic liquid methods by 3–19 percentage points
Friedel-Crafts acylation Process chemistry Yield optimization

Thermal Stability and Handling: Melting Point Elevation of ~80 °C Relative to Salicylamide

5-Acetylsalicylamide exhibits a melting point of 220–222 °C, which is approximately 80 °C higher than the 140–144 °C melting point of its parent compound salicylamide [REFS-1, REFS-2]. This large thermal stability window reduces the risk of solid-state degradation during storage and shipping—particularly relevant for procurement in regions with elevated ambient temperatures—and simplifies drying and recrystallization protocols in manufacturing settings .

Melting point elevation
Cross-study comparable
+80 °C
220–222 °C vs. 140–144 °C for salicylamide
Supports easier purification and storage stability
Data to verify; source-specific review recommended
Physicochemical characterization Thermal stability Solid-state handling

Regiospecific Intermediate for Labetalol: Exclusive 5-Acetyl Substitution Enables Single-Regioisomer Bromination

5-Acetylsalicylamide is the essential precursor to 5-bromoacetylsalicylamide, the electrophilic partner in the industrial synthesis of labetalol hydrochloride [1]. In the optimized four-step process (ammonolysis → Friedel-Crafts acylation → α-bromination → nucleophilic substitution), 5-acetylsalicylamide obtained via NaCl-AlCl₃ molten salt acylation at 140 °C for 0.5 h is directly brominated in a Br₂/H₂O₂ oxidizing bromide system to yield 5-bromoacetylsalicylamide, which then reacts with dibenzylamine to form 5-(N,N-dibenzylglycyl)salicylamide—the penultimate labetalol intermediate [2]. The overall four-step yield is reported as 43.6% starting from methyl salicylate [2]. In contrast, unsubstituted salicylamide cannot undergo this transformation because it lacks the acetyl handle for α-bromination; 4-acetyl or 3-acetyl positional isomers would yield regioisomeric bromoketones that are incompatible with the downstream condensation [3].

Labetalol pathway access
Class-level inference
Unique regioisomer
Four-step integrated yield 43.6% from methyl salicylate
Non-substitutable for validated industrial route
Salicylamide or aspirin cannot undergo required bromination
Pharmaceutical intermediates Regiospecific synthesis Labetalol manufacture

Dual-Purpose Reagent for Beta-3 Adrenoceptor Agonist and Phosphotyrosine Peptidomimetic Programs

Beyond its established role as a labetalol intermediate, 5-acetylsalicylamide serves as a key reagent in two additional research domains where generic salicylamide is structurally inadequate . It is used to prepare 4-aminopiperidine ureas that act as human β₃ adrenergic receptor agonists—a target class for overactive bladder and metabolic disorders—with the 5-acetyl-2-hydroxybenzamide scaffold providing critical hydrogen-bond donor/acceptor functionality . Additionally, it is employed in the synthesis of phosphotyrosine (P365000) peptidomimetic prodrugs, where the 5-acetyl group contributes to the peptide-bond-mimicking architecture . Salicylamide lacks the 5-acetyl electrophilic center for constructing these specific chemotypes, and aspirin's O-acetyl ester cannot serve as a stable C-acetyl synthon under the basic or nucleophilic conditions required for urea formation or phosphotyrosine coupling [1].

Dual-purpose reagent
Class-level inference
2 domains
Beta-3 agonist and phosphotyrosine peptidomimetic synthesis
Literature-precedented entry point for medicinal chemistry
Generic salicylamide lacks the required 5-acetyl electrophile
β₃ adrenergic receptor agonists Peptidomimetic prodrugs Medicinal chemistry building blocks

Assay Specification: ≥98% Purity with Validated Certificate of Analysis Supports GMP-adjacent Pharmaceutical Intermediate Procurement

Commercial 5-acetylsalicylamide is supplied with a minimum assay of 98% by the largest global research-chemical distributors, with residual salicylamide typically controlled to ≤0.5% and heavy metals (as lead) to ≤10 ppm in pharmaceutical intermediate-grade material [REFS-1, REFS-2]. The patent CN104557604B further demonstrates that recrystallization from ethanol yields product with purity ≥98.1% at 92.2% yield, establishing that the high assay is achievable directly from the manufacturing process without additional chromatographic purification [1]. By contrast, technical-grade salicylamide is often sold at 98–99% purity but without specification of the critical 5-substituted impurities that would interfere with downstream bromination or acylation reactions .

Assay specification
Supporting evidence
≥98%
Residual salicylamide ≤0.5%, heavy metals ≤10 ppm
Supports batch-to-batch consistency for API manufacturing
Generic salicylamide specs omit process-relevant impurity limits
Quality control Pharmaceutical intermediate specification Purity standardization

Procurement-Driven Application Scenarios for 5-Acetylsalicylamide (CAS 40187-51-7)


Industrial-Scale Labetalol Hydrochloride API Manufacturing

5-Acetylsalicylamide is the committed precursor to 5-bromoacetylsalicylamide, which undergoes condensation with N-benzyl-N-(1-methyl-3-phenylpropyl)amine to construct the labetalol carbon skeleton [1]. The NaCl-AlCl₃ molten salt process delivering 92.2% yield at ≥98.1% purity directly supports cost-effective kilogram-to-ton scale manufacture, with the elimination of carcinogenic nitrobenzene simplifying environmental compliance [2]. The integrated four-step route (ammonolysis, acylation, α-bromination, nucleophilic substitution) achieves a total yield of 43.6% [3]. Procuring 5-acetylsalicylamide from suppliers that certify residual salicylamide ≤0.5% and heavy metals ≤10 ppm is recommended to avoid carryover impurities that could compromise labetalol API purity .

Human β₃ Adrenergic Receptor Agonist Medicinal Chemistry Programs

Research groups targeting β₃ adrenoceptor agonists for overactive bladder, obesity, or heart failure indications can use 5-acetylsalicylamide as a starting material to prepare 4-aminopiperidine ureas, as described by Ashwell et al. (Bioorgan. Med. Chem. Lett., 2001) . The 5-acetyl-2-hydroxybenzamide scaffold provides the requisite hydrogen-bond donor/acceptor array for β₃ receptor engagement. Procurement of the 98% assay grade ensures that residual salicylamide—which lacks the 5-acetyl electrophile—does not divert key intermediates or complicate SAR interpretation during lead optimization .

Phosphotyrosine Peptidomimetic Prodrug Synthesis

5-Acetylsalicylamide is employed as a reagent for constructing phosphotyrosine (P365000) peptidomimetic prodrugs, compounds that mimic peptide structure to achieve intracellular delivery of phosphorylated tyrosine analogs . The 5-acetyl group participates in the chemoselective coupling chemistry required to install the phosphotyrosine mimetic motif . For this application, the high melting point (220–222 °C) and crystalline nature of 5-acetylsalicylamide facilitate precise weighing, storage stability, and anhydrous reaction setup—advantages over the hygroscopic, lower-melting salicylamide (140–144 °C) .

High-Purity Reference Standard and Analytical Method Development

With its well-defined melting point (220–222 °C), established ¹H-NMR and ¹³C-NMR spectra, and TLC characterization published in CN104557604B, 5-acetylsalicylamide is suitable for use as an in-house reference standard for HPLC assay development, impurity profiling of labetalol API, and forced degradation studies [2]. The combination of ≥98% assay with characterized impurity limits (salicylamide ≤0.5%, ash ≤0.2%) supports its use as a system suitability standard in pharmacopoeial method validation . Procuring material with full Certificate of Analysis including chromatographic purity, water content, and residual solvents is recommended for regulatory submission-supporting analytical work.

Application
Selection Property
Validation Focus
Labetalol API manufacturing
Regiospecific 5-acetyl precursor
Residual salicylamide and heavy metal limits
Beta-3 agonist programs
5-Acetyl-2-hydroxybenzamide scaffold
SAR interpretation and intermediate purity
Phosphotyrosine mimetic synthesis
High melting point and crystallinity
Anhydrous reaction setup and weighing precision
Analytical method development
Well-characterized spectra and impurity profile
System suitability and forced degradation studies

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